molecular formula C10H8FN B1176299 nov protein CAS No. 144430-07-9

nov protein

Cat. No.: B1176299
CAS No.: 144430-07-9
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Description

Historical Discovery and Nomenclature

The discovery of the Nephroblastoma Overexpressed protein traces its origins to 1982 with groundbreaking research involving the molecular cloning of myeloblastosis-associated virus type 1 proviral genome. The initial identification occurred through studies of avian nephroblastomas, which served as unique models for Wilms tumor research. In this pioneering work, researchers demonstrated that myeloblastosis-associated virus type 1 specifically induced nephroblastomas when injected into day-old chickens, leading to the discovery of a novel cellular gene that was subsequently named "nov" for nephroblastoma overexpressed gene.

The formal identification and characterization of this gene was achieved by Soret and colleagues in 1989, followed by additional work by Joliot and colleagues in 1992, who identified the gene as a new proto-oncogene in myeloblastosis-associated virus type 1-induced avian nephroblastoma. These researchers established that the gene was originally discovered as an integration site of myeloblastosis-associated virus in avian nephroblastoma, representing a model of Wilms tumor. The protein was initially designated as Nephroblastoma Overexpressed due to its elevated expression levels observed in nephroblastoma tissues compared to normal kidney tissues.

The nomenclature evolution of this protein reflects the broader scientific understanding of its relationship to other related proteins. During the 1990s, as additional family members were discovered, the scientific community recognized the need for a unified naming system. The protein was subsequently incorporated into what became known as the Cellular Communication Network family, with the acronym derived from the first three members identified: Cysteine-rich protein 61, Connective Tissue Growth Factor, and Nephroblastoma Overexpressed. The International Cellular Communication Network Society played a crucial role in establishing standardized nomenclature, proposing in 2003 that family members be designated as Cellular Communication Network factor 1 through 6 in the order of their discovery in the literature.

In 2018, the Hugo Nomenclature Committee officially adopted the unified nomenclature, designating the protein as Cellular Communication Network factor 3 and recommending discontinuation of previous naming conventions. This standardization effort was led by the International Cellular Communication Network Society to eliminate confusion arising from multiple names that had been assigned to these molecules in different research contexts. The official nomenclature change reflected the growing understanding that the original name, while historically significant, had become somewhat misleading as research revealed the protein's broader functional roles beyond nephroblastoma.

Classification Within the Cellular Communication Network Family (Cellular Communication Network Factor 1-6)

The Cellular Communication Network family constitutes a group of six secreted, cysteine-rich regulatory proteins that share remarkable structural and functional similarities. The family classification system arranges these proteins according to their chronological discovery, with Cellular Communication Network factor 3 representing the third member identified in scientific literature. The complete family includes Cellular Communication Network factor 1 (previously known as Cysteine-rich protein 61), Cellular Communication Network factor 2 (previously known as Connective Tissue Growth Factor), Cellular Communication Network factor 3 (Nephroblastoma Overexpressed), Cellular Communication Network factor 4 (previously known as Wnt1 Inducible Signaling Pathway Protein 1), Cellular Communication Network factor 5 (previously known as Wnt1 Inducible Signaling Pathway Protein 2), and Cellular Communication Network factor 6 (previously known as Wnt1 Inducible Signaling Pathway Protein 3).

The structural organization that defines Cellular Communication Network family membership involves four highly conserved modular domains arranged in a specific sequence. These domains include an amino-terminal domain with sequence similarity to insulin-like growth factor binding proteins, a von Willebrand factor type C repeat domain, a thrombospondin type 1 repeat domain, and a carboxy-terminal domain containing a cysteine knot motif. Each of these structural modules is encoded by separate exons, suggesting that Cellular Communication Network family genes arose through evolutionary exon shuffling of pre-existing genetic elements. The Cellular Communication Network factor 3 protein specifically contains 357 amino acids in humans, with an amino-terminal secretory signal peptide followed by the four characteristic structural domains.

The genomic organization of Cellular Communication Network family members reveals additional evidence for their close evolutionary relationship. All six family members contain five exons, with the first exon corresponding to the signal sequence and the remaining four exons each encoding one of the discrete protein modules. This conserved intron-exon pattern provides strong evidence for the coordinated evolution of these genes and supports their classification as a distinct protein family. The sequence identity among family members ranges from approximately 30 to 50 percent in their primary structure, with similarity levels reaching 40 to 60 percent when conservative amino acid substitutions are considered.

The functional classification of Cellular Communication Network proteins as matricellular proteins reflects their unique role in mediating interactions between cells and the extracellular matrix. Unlike structural extracellular matrix components, matricellular proteins modulate cellular responses to environmental cues rather than providing structural support. This functional classification distinguishes Cellular Communication Network proteins from traditional growth factors, cytokines, or structural matrix proteins, establishing them as a unique class of regulatory molecules that coordinate complex cellular communication networks.

Evolutionary Conservation Across Species

The evolutionary conservation of Cellular Communication Network factor 3 across species demonstrates the fundamental importance of this protein in vertebrate biology. Comprehensive sequence analysis reveals that the human Cellular Communication Network factor 3 protein shares substantial amino acid identity with orthologous proteins in multiple mammalian species. Specifically, the human protein exhibits 80 percent amino acid identity with mouse, rat, and dog Cellular Communication Network factor 3 proteins, while sharing 78 percent identity with the bovine ortholog. These high levels of sequence conservation indicate strong selective pressure to maintain protein structure and function throughout mammalian evolution.

The length variation observed among species provides additional insights into evolutionary conservation patterns. While the human Cellular Communication Network factor 3 protein contains 357 amino acids, the mouse ortholog contains 354 amino acids, and the rat protein contains 351 amino acids. Despite these minor length differences, the overall protein architecture and key functional domains remain highly conserved, suggesting that length variations occur in less critical regions of the protein structure. The dog and cow proteins both contain 357 amino acids, identical to the human protein length, indicating that the specific amino acid changes rather than insertions or deletions account for the observed sequence differences.

Detailed structural analysis of conserved domains reveals that evolutionary pressure has been particularly strong for maintaining cysteine residues and key structural elements. In the von Willebrand factor type C domain, cysteines are highly conserved across species, with only rare exceptions observed in some species. The conservation analysis demonstrates that structural elements critical for protein folding and stability, including disulfide bond patterns and hydrophobic core residues, show the highest levels of conservation. Additionally, specific amino acid residues involved in protein-protein interactions and functional activity exhibit preferential conservation across species.

The following table summarizes the evolutionary conservation data for Cellular Communication Network factor 3 across mammalian species:

Species Amino Acid Length Identity to Human (%) Molecular Mass (Daltons)
Human 357 100 39,162
Mouse 354 80 38,928
Rat 351 80 38,510
Dog 357 80 Not specified
Cow 357 78 Not specified

The conservation of specific structural motifs provides additional evidence for the evolutionary importance of Cellular Communication Network factor 3. Analysis of the protein's modular domains reveals that each domain maintains its characteristic structural features across species, with particularly high conservation observed in regions responsible for protein folding and intermolecular interactions. The maintenance of cysteine spacing patterns, essential for proper disulfide bond formation, demonstrates the critical importance of three-dimensional structure preservation throughout evolution. Furthermore, the conservation of proline residues at identical positions across species as phylogenetically distant as amphibians and mammals indicates the fundamental importance of specific structural constraints in protein function.

Properties

CAS No.

144430-07-9

Molecular Formula

C10H8FN

Synonyms

nov protein

Origin of Product

United States

Scientific Research Applications

Role in Cancer Research

NOV has been extensively studied for its dual role in cancer biology. While it inhibits the proliferation of certain cancer cells, it can also promote metastasis in others.

  • Tumor Suppression : In glioma models, overexpression of NOV resulted in reduced tumor size . Additionally, forced expression of NOV in chronic myeloid leukemia cells restored growth control, suggesting its potential as a therapeutic target .
  • Metastasis Promotion : Conversely, NOV expression has been associated with increased metastatic potential in cancers such as melanoma and breast cancer. Elevated levels of NOV correlate with poor prognosis in various malignancies .

Table 1: Summary of NOV's Role in Cancer

Cancer TypeEffect of NOVReference
GliomaReduces tumor size
MelanomaEnhances metastasis
Chronic Myeloid LeukemiaRestores growth control
Ewing's SarcomaPoor prognosis

Applications in Tissue Regeneration and Repair

NOV plays a crucial role in tissue repair processes. It is involved in wound healing and has been shown to induce angiogenesis.

  • Wound Healing : NOV facilitates fibroblast migration and promotes the formation of new blood vessels during tissue repair .
  • Stem Cell Regulation : The protein is essential for the self-renewal of hematopoietic stem cells from umbilical cord blood, highlighting its importance in regenerative medicine .

Case Study: Wound Healing

A study demonstrated that NOV expression increases during the wound healing process, promoting fibroblast migration and angiogenesis. This indicates its potential use as a therapeutic agent to enhance healing in chronic wounds .

Developmental Biology

NOV's expression is critical during embryonic development. It regulates processes such as chondrocyte differentiation and kidney development.

  • Embryonic Development : In Nov-null mice, although they are viable, they exhibit skeletal abnormalities and increased susceptibility to vascular injury due to impaired neointimal hyperplasia .
  • Chondrocyte Differentiation : NOV has been implicated in regulating the differentiation of chondrocytes, which are essential for cartilage formation .

Molecular Mechanisms and Interactions

The mechanisms through which NOV exerts its effects involve interactions with various cellular receptors and signaling pathways.

  • Integrin Binding : NOV binds to integrin receptors on cell surfaces, influencing cell adhesion and migration.
  • Gene Expression Regulation : Evidence suggests that NOV may regulate gene expression at the transcriptional level by interacting with components of the RNA polymerase complex .

Comparison with Similar Compounds

Cancer Biology

Protein Role in Cancer Example Findings
NOV Dual roles (suppressor/promoter) - Inhibits osteosarcoma proliferation
- Downregulated in renal carcinoma
CCN1 Pro-tumorigenic - Promotes angiogenesis in breast cancer
- Upregulated in glioblastoma
CCN2 Pro-fibrotic, pro-metastatic - Drives fibrosis in liver/kidney
- Enhances melanoma invasion
CCN4 Metastasis promoter - Overexpressed in colorectal cancer

Contrasting Mechanisms :

  • NOV inhibits BMP-2-induced osteoblast differentiation, while CCN2 (CTGF) enhances TGF-β-driven fibrosis .
  • In renal cancer, NOV, CCN1, CCN2, and CCN4 are all downregulated, suggesting tumor-suppressive roles for the CCN family in this context .

Tissue Regeneration

  • NOV: Inhibits bone regeneration by antagonizing BMP/Wnt pathways .
  • CCN1 : Promotes wound healing via angiogenesis .
  • CCN2 : Critical for cartilage repair but exacerbates fibrosis .

Expression Patterns and Clinical Implications

Protein Tissue Specificity Clinical Associations
NOV Vascular tissues, bone, neural cells - Osteosarcoma prognosis
- Bladder cancer nuclear/cytoplasmic expression correlates with metastasis
CCN1 Endothelial cells, fibroblasts - Atherosclerosis
- Rheumatoid arthritis
CCN2 Fibroblasts, renal cells - Renal fibrosis
- Systemic sclerosis
CCN4 Adipose tissue, bone marrow - Obesity-related inflammation



Subcellular Localization :

  • NOV shows nuclear expression in aggressive bladder cancers, whereas cytoplasmic localization is linked to better prognosis . Other CCN proteins (e.g., CCN1) are primarily secreted.

Key Studies on NOV

Osteosarcoma: NOV overexpression in 143B cells inhibits proliferation (MTT assay: 40% reduction) and induces apoptosis (2-fold increase), mediated by p38/JNK pathways . Table: NOV’s Regulatory Effects in 143B Cells

Parameter Effect Size Mechanism
Proliferation ↓ 40% G0/G1 cell cycle arrest
Apoptosis ↑ 2-fold Bax/Bcl-2 ratio ↑, p-p38/p-JNK ↑
Migration ↑ 50% Integrin-mediated chemotaxis

Neural Stem Cells: NOV-conditioned media enhance HNSC proliferation (3H-TdR assay: 3-fold increase) and neuronal differentiation (flow cytometry: 60% neurons vs. 30% in controls) .

Comparative Data Across CCN Proteins

Renal Cancer Study (Western Blot) :

Protein Expression in Tumor (vs. Normal) Subtype Variation
NOV ↓ 70% ↑ in papillary vs. clear cell
CCN1 ↓ 65% No subtype difference
CCN2 ↓ 60% No subtype difference
CCN4 ↓ 55% ↑ in papillary vs. clear cell

Preparation Methods

Mammalian Expression in HEK293 Cells

The HEK293 cell line is widely employed for NOV production, particularly for generating glycosylated and biologically active forms. In this system, the NOV gene (amino acids 33–357) is cloned into a vector with a C-terminal hexahistidine (His) tag, enabling affinity purification. Transient transfection in HEK293 cells yields approximately 0.5 mg/ml of this compound after 72 hours, with >90% purity confirmed by SDS-PAGE. The glycosylated product has a molecular mass of 36.5 kDa, consistent with its native conformation.

Bacterial Expression in Escherichia coli

While less common for NOV due to its complex disulfide bonds, E. coli systems offer cost-effective alternatives for non-glycosylated variants. The cleavable self-aggregating tag (cSAT2.0) method enables column-free purification, achieving up to 89 mg/L of protein in shake-flask cultures. However, refolding steps are often necessary to restore functionality, limiting its use for structural studies requiring native folds.

Table 1: Comparison of Recombinant Expression Systems

ParameterHEK293 CellsE. coli (cSAT2.0)
Yield0.5 mg/ml89 mg/L
Purity>90%>98%
GlycosylationYesNo
Time72 hours24–48 hours
CostHighLow

Extraction and Lysis Strategies

Effective extraction balances protein integrity with yield, requiring tailored approaches for host organisms.

Mammalian Cell Lysis

For HEK293-derived NOV, gentle detergent-based lysis (e.g., Triton X-100 or NP-40) preserves native protein interactions while solubilizing membranes. Subcellular fractionation isolates NOV from cytosolic or secretory pathways, enhancing purity. For example, differential centrifugation separates nuclei and mitochondria, reducing contaminant load by 60–70%.

Bacterial Cell Disruption

E. coli cultures require mechanical disruption (sonication or French press) combined with urea or guanidine hydrochloride to solubilize inclusion bodies. The cSAT2.0 method leverages self-aggregating tags, enabling selective precipitation and reducing protease exposure.

Purification Techniques

Affinity Chromatography

His-tagged NOV from HEK293 is purified using immobilized metal affinity chromatography (IMAC). Nickel-nitrilotriacetic acid (Ni-NTA) resins bind the His tag, followed by elution with imidazole. This achieves >90% purity in a single step, though additional polishing may be required for clinical-grade material.

Column-Free Purification

The cSAT2.0 system eliminates chromatography by exploiting pH-dependent aggregation. After cleavage of the self-aggregating tag, NOV remains soluble while contaminants precipitate, achieving 98% purity in fermenter-scale productions. This method reduces costs by 40–60% compared to traditional chromatography.

Hydroxyapatite Batch Purification

Adapted from neurofilament protein protocols, hydroxyapatite in 8 M urea selectively binds NOV’s acidic residues. Batch processing in urea enables rapid purification (<3 days) with 0.5 g yields per bovine spinal cord, though scalability is limited.

Table 2: Purification Efficiency Across Methods

MethodPurityTimeScalability
IMAC (His tag)>90%6–8 hoursHigh
cSAT2.0>98%12 hoursFermenter-compatible
Hydroxyapatite85–90%3 daysLow

Analytical Validation

SDS-PAGE and Western Blot

SDS-PAGE under reducing conditions confirms NOV’s molecular weight (36.5 kDa for HEK293-derived protein). Western blot with anti-CCN3 antibodies (e.g., K19M polyclonal antibody) validates identity, detecting bands at 1:1000 dilutions.

Mass Spectrometry

MALDI-TOF MS identifies post-translational modifications, such as N-linked glycosylation at Asn-122 and Asn-186, critical for NOV’s angiogenic activity.

Functional Assays

Endothelial tube formation assays assess NOV’s bioactivity, with 10–50 ng/ml inducing capillary-like structures in vitro.

Challenges and Optimization

Solubility and Stability

NOV’s cysteine-rich structure predisposes it to aggregation. Trehalose (5% w/v) in lyophilized formulations prevents denaturation, enabling storage at -20°C for >12 months.

Scalability Limitations

While HEK293 systems yield high-purity NOV, serum-free media and bioreactor optimizations are needed to reduce costs. The cSAT2.0 method addresses this, achieving 1.4 g/L in 5-L fermenters for homologous proteins .

Q & A

Basic Research Questions

Q. What are the most reliable experimental methods for detecting and quantifying NOV protein in biological samples?

  • Methodological Answer : The sandwich ELISA assay is widely used for quantitative detection of this compound. Key parameters include:

  • Detection Range : 23.5–1500 pg/mL with a sensitivity of 5.85 pg/mL .
  • Sample Types : Validated for serum, plasma, and tissue homogenates. Ensure sample volumes of 50–100 µL and a reaction time of 1–5 hours .
  • Precision : Inter-assay CV% <10%, validated using three known-concentration samples tested across 20 assays .
  • Controls : Always generate a standard curve for each experiment to account for plate-to-plate variability .

Q. What functional roles of this compound are supported by mechanistic studies?

  • Methodological Answer : NOV regulates cellular processes through integrin binding (e.g., ITGAV:ITGB3, ITGA5:ITGB1) and Notch signaling. Key findings:

  • Angiogenesis : Supports endothelial cell adhesion, migration, and survival via integrin activation .
  • Inflammation : Reduces NF-κB signaling, attenuating monocyte adhesion and inflammatory pain by modulating MMP9/CCL2 expression .
  • Hematopoiesis : Essential for hematopoietic stem/progenitor cell function, with elevated expression in AML-M4 leukemia .
    • Experimental validation: Use co-immunoprecipitation (Co-IP) for integrin interactions and CRISPR/Cas9 knockout models to study signaling pathways.

Advanced Research Questions

Q. How can researchers resolve contradictory data on NOV’s role in cell proliferation (e.g., inhibition vs. promotion)?

  • Methodological Answer : Context-dependent effects require rigorous experimental design:

  • Model Systems : Compare NOV activity in primary vs. transformed cells (e.g., vascular smooth muscle cells vs. cancer lines) .
  • Dose-Response Analysis : Use gradient concentrations (e.g., 50–1000 ng/mL) to identify biphasic effects.
  • Pathway Inhibition : Apply selective inhibitors (e.g., γ-secretase inhibitors for Notch) to isolate mechanisms .
  • Data Normalization : Control for baseline proliferation rates using siRNA knockdown or knockout controls.

Q. What high-throughput strategies are available to identify this compound interaction partners?

  • Methodological Answer :

  • Affinity Purification-Mass Spectrometry (AP-MS) : Tag NOV with FLAG/HA and perform pull-down assays followed by LC-MS/MS .
  • Yeast Two-Hybrid Screening : Use a cDNA library to identify binding partners, with validation via surface plasmon resonance (SPR) .
  • Bioinformatics : Cross-reference with databases like neXtProt for known interactions and prioritize candidates using machine learning models trained on structural motifs .

Q. How can researchers address cross-species variability when extrapolating NOV functions from mouse models to humans?

  • Methodological Answer :

  • Sequence Alignment : Use BLAST to identify conserved domains (e.g., C-terminal cysteines in NOV homologs) .
  • Functional Complementation : Test human NOV in mouse knockout models to assess rescue capability .
  • Transcriptomic Profiling : Compare NOV-induced gene expression patterns (e.g., CDKN2B, CDKN1A) across species using RNA-seq .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing NOV expression data in multi-group studies?

  • Answer :

  • ANOVA with Post-Hoc Tests : Use one-way ANOVA for ≥3 groups (e.g., healthy vs. disease subtypes) followed by Tukey’s HSD to control Type I error .
  • Power Analysis : Ensure sample sizes ≥10 per group to detect a 1.5-fold change with 80% power (α=0.05) .
  • Reproducibility : Adhere to NIH preclinical guidelines, including blinding and randomization .

Q. How should researchers validate computational predictions of NOV’s tertiary structure?

  • Answer :

  • Comparative Modeling : Use SWISS-MODEL with templates (e.g., PDB: 1NOV) and validate with Ramachandran plots .
  • Experimental Validation : Perform circular dichroism (CD) spectroscopy to confirm secondary structure and X-ray crystallography for high-resolution models .

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